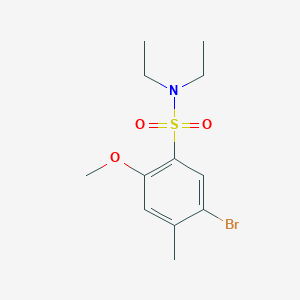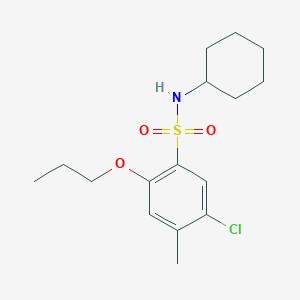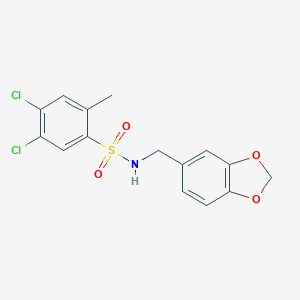
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is a synthetic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-propylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
- 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- SSR149415 (a selective vasopressin V1b receptor antagonist)
Comparison: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is unique due to its specific combination of a sulfonyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.
Propriétés
Formule moléculaire |
C14H17ClN2O4S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-4-5-14-16-6-7-17(14)22(18,19)13-9-11(20-2)10(15)8-12(13)21-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
VCKGDVOOUWKQKX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
SMILES canonique |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)








